2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde

Vue d'ensemble

Description

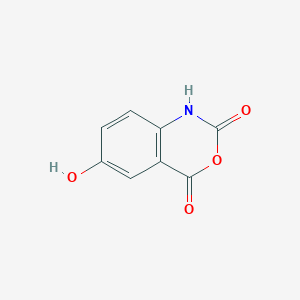

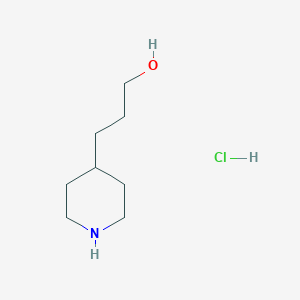

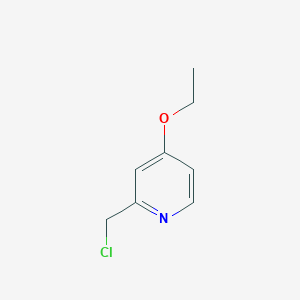

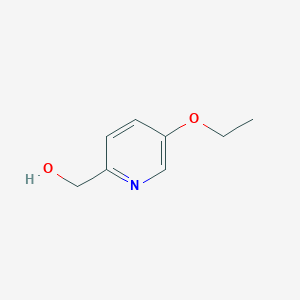

The compound “2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of chemical structure found in a variety of pharmaceuticals and recreational drugs . The benzylpiperazine moiety is attached to a fluorobenzaldehyde group, which is a type of aromatic aldehyde with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzylpiperazine moiety and a fluorobenzaldehyde group. The benzylpiperazine moiety consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a benzyl group (a benzene ring attached to a CH2 group). The fluorobenzaldehyde group consists of a benzene ring with a fluorine atom and an aldehyde group (-CHO) attached .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The piperazine ring can also participate in various reactions, particularly if one of the nitrogen atoms is not substituted .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the basic piperazine ring could impact its solubility in different solvents. The fluorine atom could also influence its chemical stability and reactivity .Applications De Recherche Scientifique

Application

“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” is used in the synthesis of novel compounds with potential antimicrobial activity .

Method of Application

A series of novel compounds were synthesized by the reductive amination of a chromen-2-one derivative with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were then characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Results

The representative analogs were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Synthesis of Novel Compounds

Application

“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” can be used in the synthesis of novel compounds .

Method of Application

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized . The synthesis process involved the reductive amination of a chromen-2-one derivative with different substituted aromatic aldehydes using sodium cyanoborohydride .

Results

The newly synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The compounds were then screened for in vitro antimicrobial activity .

Chemical Research

Application

“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” and its derivatives can be used in chemical research, particularly in the development of new chemical compounds .

Method of Application

These compounds can be synthesized and then used in various chemical reactions to produce new compounds . The exact methods and procedures can vary depending on the specific research goals and the type of compounds being synthesized .

Results

The results of such research can lead to the discovery of new chemical compounds with potential applications in various fields, including medicine, materials science, and more .

Synthesis of 2-(4-Benzylpiperazin-1-yl)ethan-1-amine

Application

“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” can be used in the synthesis of “2-(4-Benzylpiperazin-1-yl)ethan-1-amine”, a compound that can be used in various chemical reactions to produce new compounds .

Method of Application

The exact methods and procedures can vary depending on the specific research goals and the type of compounds being synthesized .

Results

The results of such research can lead to the discovery of new chemical compounds with potential applications in various fields, including medicine, materials science, and more .

Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid

Application

“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” can also be used in the synthesis of “2-(4-Benzylpiperazin-1-yl)acetic acid”, another compound that can be used in various chemical reactions to produce new compounds .

Method of Application

The exact methods and procedures can vary depending on the specific research goals and the type of compounds being synthesized .

Results

The results of such research can lead to the discovery of new chemical compounds with potential applications in various fields, including medicine, materials science, and more .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Many benzylpiperazine derivatives have psychoactive effects and can be potentially harmful if misused . Additionally, the compound could potentially be hazardous to handle due to the reactivity of the aldehyde group.

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQUOAVDCIQLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571033 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

CAS RN |

159944-64-6 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)